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molecular formula C5H5BrN2O2 B8318924 2-Bromo-N-oxazol-2-yl-acetamide

2-Bromo-N-oxazol-2-yl-acetamide

Cat. No. B8318924
M. Wt: 205.01 g/mol
InChI Key: NHTCTIBKUJZJKT-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

A solution of bromoacetyl bromide (0.44 mL) in dry CHCl3 (5 mL) was added dropwise to a suspension of 2-amino-1,3-oxazole (0.39 g) and triethylamine (0.96 mL) in dry CHCI3 (92 mL) at room temperature. The brown mixture was allowed to stir for 16 h, then quenched with H2O (2 mL) and stirred for 20 mins before concentrating under reduced pressure to a light brown solid. The crude product was purified by silica gel chromatography eluting with 1-3% MeOH/dichloromethane to give the title compound (0.56 g) as an off-white solid.
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[NH2:6][C:7]1[O:8][CH:9]=[CH:10][N:11]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]([NH:6][C:7]1[O:8][CH:9]=[CH:10][N:11]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.44 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
0.39 g
Type
reactant
Smiles
NC=1OC=CN1
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with H2O (2 mL)
STIRRING
Type
STIRRING
Details
stirred for 20 mins
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under reduced pressure to a light brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1-3% MeOH/dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC(=O)NC=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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